molecular formula C17H21N5O2S B11278429 1-(4-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

1-(4-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B11278429
M. Wt: 359.4 g/mol
InChI Key: WFBHFEPSNHDQPA-UHFFFAOYSA-N
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Description

3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is a complex organic compound that features a thiazole ring, a phenylurea moiety, and a methylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylurea Moiety: This step involves the reaction of the thiazole intermediate with phenyl isocyanate to form the phenylurea structure.

    Introduction of the Methylpiperazine Group: The final step involves the alkylation of the thiazole-phenylurea intermediate with 4-methylpiperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular pathways.

    Pharmaceutical Development: The compound is explored for its potential use in drug formulations and as a lead compound for new drug development.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    ASP3026: An anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.

    LQFM182: A piperazine derivative studied for its anti-inflammatory and anti-nociceptive effects.

Uniqueness

3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, phenylurea moiety, and methylpiperazine group contribute to its versatility and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

1-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C17H21N5O2S/c1-21-7-9-22(10-8-21)15(23)11-14-12-25-17(19-14)20-16(24)18-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,18,19,20,24)

InChI Key

WFBHFEPSNHDQPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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